molecular formula C19H24N2O2S B2410324 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-08-5

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2410324
CAS No.: 887205-08-5
M. Wt: 344.47
InChI Key: XWCMJCZHEFTUTJ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic small molecule designed for biochemical research, incorporating structural features associated with kinase inhibition. This compound is built on an N-(thiophen-2-yl)benzamide scaffold, which has been identified through virtual screening and chemical synthesis as a potent series of inhibitors against the BRAF(V600E) kinase mutant . The BRAF(V600E) mutation is a key oncogenic driver, constitutively activating the MAPK signaling pathway and is found in approximately 50% of melanomas and 8% of all human cancers, making it a critical target in oncology drug discovery . The molecular architecture of this reagent combines a benzamide core with thiophene and morpholine heterocycles. The thiophene ring is a common pharmacophore known to engage in key hydrophobic interactions within the ATP-binding site of the BRAF(V600E) kinase . The morpholine group is a saturated nitrogen-oxygen heterocycle frequently employed in medicinal chemistry to improve aqueous solubility and alter pharmacokinetic properties. The specific substitution pattern on the benzamide core and the propan-2-yl linker is designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. Research into analogues has shown that such compounds can inhibit BRAF(V600E) enzymatic activity at submicromolar concentrations, potentially suppressing the MAPK pathway in mutant cell lines . This product is intended for research purposes only and is a valuable tool for scientists studying kinase signaling pathways, cancer cell proliferation, and for the development of novel targeted anticancer therapies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-6-3-4-7-16(14)19(22)20-15(2)18(17-8-5-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCMJCZHEFTUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholino intermediate: This involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group.

    Introduction of the thiophene ring: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophene boronic acid derivative is coupled with a halogenated precursor.

    Formation of the benzamide core: The final step involves the acylation of the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with biological targets. The benzamide core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide
  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

Uniqueness

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility, while the thiophene ring provides potential for electronic interactions. The benzamide core is a versatile scaffold that can be modified to develop new derivatives with tailored properties.

Biological Activity

2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a thiophene moiety, and a benzamide structure. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S with a molecular weight of 344.5 g/mol.

PropertyValue
Molecular FormulaC19H24N2O2S
Molecular Weight344.5 g/mol
CAS Number887205-15-4

The biological activity of this compound appears to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular pathways, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell growth in various models. A study demonstrated that certain benzamide derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Mechanistic Studies

A detailed investigation into the compound's mechanism revealed that it may inhibit specific protein-protein interactions critical for tumor progression and immune evasion. For instance, similar compounds have been shown to act as antagonists in PD-1/PD-L1 interactions, which are pivotal in cancer immunotherapy .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of benzamide derivatives, including morpholine-containing compounds. It reported that these derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Antiviral Efficacy Assessment

Another study explored the antiviral effects of thiophene derivatives against Hepatitis C Virus (HCV). The results indicated that modifications on the thiophene ring significantly enhanced the antiviral activity, suggesting that similar modifications on this compound could yield improved efficacy against viral targets .

Q & A

Q. How are structure-activity relationships (SARs) analyzed for thiophene-modified analogs?

  • Methodological Answer : Systematic substitution at the thiophene 3- and 5-positions with electron-withdrawing (NO₂) or donating (OCH₃) groups evaluates electronic effects. Biological assays (IC₅₀ in kinase inhibition) correlate with Hammett σ constants. QSAR models (CoMFA/CoMSIA) prioritize synthetic targets .

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